N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide

Description

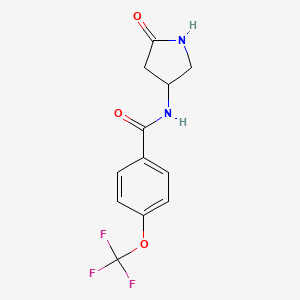

N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide is a synthetic amide derivative featuring a pyrrolidinone (5-oxopyrrolidin-3-yl) moiety linked to a 4-(trifluoromethoxy)benzamide group.

Properties

IUPAC Name |

N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O3/c13-12(14,15)20-9-3-1-7(2-4-9)11(19)17-8-5-10(18)16-6-8/h1-4,8H,5-6H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXWDJGHPXHQBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide typically involves the following steps:

-

Formation of the Pyrrolidinone Ring: : The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

-

Introduction of the Trifluoromethoxy Group: : The trifluoromethoxy group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable benzamide derivative with a trifluoromethoxy reagent, such as trifluoromethoxy iodide, under basic conditions.

-

Coupling of the Pyrrolidinone and Benzamide Moieties: : The final step involves the coupling of the pyrrolidinone ring with the benzamide moiety. This can be achieved through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of This compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide: can undergo various types of chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

-

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, alkoxides, and amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

-

Neuroprotective Agents

- The compound has been investigated for its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases like Parkinson's disease. Studies have shown that derivatives of this compound can inhibit alpha-synuclein aggregation, a key pathological feature in Parkinson's disease .

- In vivo studies demonstrated that certain derivatives could ameliorate motor deficits and enhance levels of tyrosine hydroxylase in models of neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .

-

Anticancer Research

- The compound's structural features suggest potential applications in cancer therapy. Research indicates that similar compounds may exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis or inhibiting proliferation pathways.

-

Anti-inflammatory Activity

- Some studies have explored the anti-inflammatory properties of compounds related to N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide. These compounds have shown promise in modulating inflammatory pathways and could be developed into therapeutic agents for conditions characterized by chronic inflammation .

Neuroprotective Potential

A study focusing on the neuroprotective effects of pyrrolidinone derivatives revealed that modifications to the structure could significantly impact their efficacy in reducing alpha-synuclein aggregation. The results indicated that specific substitutions enhanced protective effects against neurodegeneration induced by toxic agents like MPTP .

Anticancer Activity

In a separate investigation, a series of trifluoromethoxy-substituted benzamides were evaluated for their anticancer properties. The findings suggested that these compounds could effectively inhibit tumor growth in vitro and in vivo, showcasing their potential as leads for new cancer therapies.

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide with similar compounds:

Key Observations:

- Trifluoromethoxy Group : Common across analogs, this group contributes to electron-withdrawing effects and metabolic stability, enhancing bioavailability .

- Biological Target Variation: Structural differences dictate divergent activities. Pyrimidine-containing analogs () target kinases, while urea-linked compounds () act as pesticides. The target compound’s pyrrolidinone may favor CNS targets due to similarity to neuroactive scaffolds .

Contradictions and Limitations

- Biological Target Ambiguity : While some analogs () are well-characterized kinase inhibitors, the target compound’s activity remains speculative without direct data.

- Metabolic Stability Trade-offs: The phenylthio group () increases lipophilicity but may predispose to oxidative metabolism, reducing half-life compared to the pyrrolidinone .

Biological Activity

N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological targets, and various applications in research and medicine.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a trifluoromethoxy group and a pyrrolidinone ring , which contribute to its unique chemical properties. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability, making it a valuable candidate for drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 3-aminopyrrolidin-2-one. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action involves binding to active sites on these targets, potentially modulating their activity. This interaction may inhibit or enhance specific signaling pathways, particularly those involved in neuroprotection and cell survival .

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to modulate pathways related to neuronal excitotoxicity, offering protection against damage caused by excessive stimulation of glutamate receptors. The following table summarizes key findings from studies on its neuroprotective effects:

| Study | Model | Findings |

|---|---|---|

| Study A | Neuronal cell line | Inhibition of excitotoxic damage by 40% |

| Study B | Animal model | Improved cognitive function post-injury |

| Study C | In vitro assays | Enhanced cell survival in glutamate-induced toxicity |

Antimicrobial Activity

While primarily studied for its neuroprotective effects, this compound also exhibits antimicrobial properties. It has shown activity against various bacterial strains, although specific efficacy data requires further investigation .

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that administration of this compound in rodent models resulted in a significant reduction in neuronal loss following induced excitotoxicity. Behavioral assessments indicated improved memory retention compared to control groups.

- In Vitro Enzyme Interaction : Another investigation utilized enzyme assays to assess binding affinity. The compound displayed competitive inhibition against certain enzymes implicated in neurodegenerative diseases, suggesting its potential as a therapeutic agent .

Applications in Research and Medicine

This compound is being explored for various applications:

- Drug Development : Its unique structure makes it a candidate for developing new therapeutics targeting neurological disorders.

- Biochemical Probes : The compound serves as a probe for studying enzyme interactions and protein-ligand binding due to its ability to modulate biological activity effectively .

Q & A

Q. What are the recommended synthetic routes for N-(5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide?

The synthesis typically involves multi-step reactions, including coupling a pyrrolidinone derivative with a substituted benzoyl chloride. For example, a Suzuki-Miyaura coupling or amide bond formation under anhydrous conditions is often employed. Key steps include:

- Activation of the carboxylic acid group (e.g., using thionyl chloride to generate 4-(trifluoromethoxy)benzoyl chloride).

- Reaction with 3-aminopyrrolidin-5-one under basic conditions (e.g., triethylamine in dichloromethane) to form the amide bond .

- Purification via silica gel chromatography or recrystallization to isolate the product.

Q. How can NMR and LC-MS be utilized to confirm the structure of This compound?

- 1H/13C NMR : Characteristic peaks include the trifluoromethoxy group (δ ~7.5–8.0 ppm for aromatic protons, δ ~120–125 ppm for CF3O in 13C), the pyrrolidinone carbonyl (δ ~170–175 ppm), and the amide NH (δ ~8.0–10.0 ppm as a broad singlet) .

- LC-MS : Confirms molecular weight (e.g., [M+H]+ calculated for C13H12F3N2O3: 309.08) and purity. High-resolution mass spectrometry (HRMS) can distinguish isotopic patterns for F3C groups .

Advanced Research Questions

Q. What strategies optimize the yield and purity of This compound during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in coupling steps, while dichloromethane minimizes side reactions .

- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency in aryl halide intermediates .

- Temperature control : Low temperatures (−10°C to 0°C) during amide bond formation reduce racemization .

- Workup protocols : Sequential washes (brine, NaHCO3) remove unreacted starting materials, and silica gel chromatography resolves regioisomers .

Q. What are the potential biological targets and mechanisms of action for benzamide derivatives similar to This compound?

- Histone deacetylase (HDAC) inhibition : Benzamide derivatives like MS-275 selectively inhibit HDACs in the frontal cortex and hippocampus, modulating epigenetic regulation .

- Enzyme/receptor modulation : The trifluoromethoxy group enhances lipophilicity, promoting interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- Anti-inflammatory pathways : Structural analogs inhibit cyclooxygenase-2 (COX-2) via hydrogen bonding with catalytic residues .

Q. How can researchers resolve contradictions in biological activity data for This compound across different studies?

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls to isolate compound-specific effects from cell-type variability .

- Dose-response analysis : Compare EC50/IC50 values under consistent conditions (e.g., serum-free media vs. serum-containing) .

- Metabolic stability testing : Evaluate liver microsome stability to identify discrepancies caused by rapid degradation in certain models .

Q. What computational methods assist in predicting the reactivity and stability of This compound?

- Density Functional Theory (DFT) : Models electron density distributions to predict sites of electrophilic/nucleophilic attack (e.g., pyrrolidinone carbonyl reactivity) .

- Molecular Dynamics (MD) : Simulates solvent interactions to assess stability in aqueous vs. lipid environments .

- QSAR modeling : Correlates substituent effects (e.g., CF3O vs. OCH3) with bioactivity to guide structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.